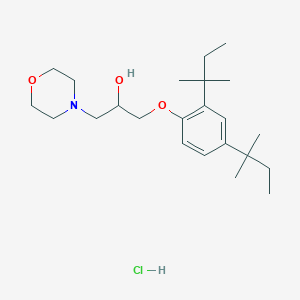

1-(2,4-Di-tert-pentylphenoxy)-3-morpholinopropan-2-ol hydrochloride

Description

1-(2,4-Di-tert-pentylphenoxy)-3-morpholinopropan-2-ol hydrochloride is a synthetic organic compound that belongs to the class of phenoxypropanolamines It is characterized by the presence of a morpholine ring and a phenoxy group substituted with tert-pentyl groups

Properties

IUPAC Name |

1-[2,4-bis(2-methylbutan-2-yl)phenoxy]-3-morpholin-4-ylpropan-2-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H39NO3.ClH/c1-7-22(3,4)18-9-10-21(20(15-18)23(5,6)8-2)27-17-19(25)16-24-11-13-26-14-12-24;/h9-10,15,19,25H,7-8,11-14,16-17H2,1-6H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTBACRNXUGFTRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C1=CC(=C(C=C1)OCC(CN2CCOCC2)O)C(C)(C)CC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H40ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Di-tert-pentylphenoxy)-3-morpholinopropan-2-ol hydrochloride typically involves the following steps:

Alkylation of Phenol: The initial step involves the alkylation of phenol with tert-pentyl halides to form 2,4-Di-tert-pentylphenol.

Formation of Phenoxypropanolamine: The 2,4-Di-tert-pentylphenol is then reacted with epichlorohydrin to form 1-(2,4-Di-tert-pentylphenoxy)-2,3-epoxypropane.

Ring Opening and Morpholine Addition: The epoxypropane intermediate undergoes ring-opening in the presence of morpholine, resulting in the formation of 1-(2,4-Di-tert-pentylphenoxy)-3-morpholinopropan-2-ol.

Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Di-tert-pentylphenoxy)-3-morpholinopropan-2-ol hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the phenoxy group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(2,4-Di-tert-pentylphenoxy)-3-morpholinopropan-2-ol hydrochloride has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,4-Di-tert-pentylphenoxy)-3-morpholinopropan-2-ol hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

2,4-Di-tert-pentylphenol: A precursor in the synthesis of the target compound.

(2,4-Di-tert-pentylphenoxy)acetic acid: Another phenoxy derivative with different functional groups.

Uniqueness

1-(2,4-Di-tert-pentylphenoxy)-3-morpholinopropan-2-ol hydrochloride is unique due to its specific combination of a morpholine ring and phenoxy group with tert-pentyl substitutions. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Biological Activity

1-(2,4-Di-tert-pentylphenoxy)-3-morpholinopropan-2-ol hydrochloride is a compound that has garnered attention in various fields due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by research findings and case studies.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes a morpholinopropanol moiety linked to a di-tert-pentylphenoxy group. This structural arrangement is believed to contribute to its biological properties.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, focusing on its effects on cellular processes and potential therapeutic applications.

Antioxidant Activity

Research indicates that compounds similar to 2,4-di-tert-butylphenol, which is structurally related to the target compound, exhibit significant antioxidant properties. These properties are essential for protecting cells against oxidative stress and may play a role in neuroprotection .

Neuroprotective Effects

In vivo studies have shown that related compounds can protect against amyloid-beta peptide-induced neurotoxicity, suggesting that this compound may also possess neuroprotective effects. The mechanism is likely linked to its antioxidant capacity .

Data Tables

| Biological Activity | Related Compounds | Observed Effects |

|---|---|---|

| Antioxidant | 2,4-Di-tert-butylphenol | Protects against oxidative stress |

| Neuroprotection | Similar phenolic compounds | Reduces neurotoxicity from amyloid-beta |

Study 1: Neuroprotective Effects in Animal Models

A study investigated the effects of 2,4-di-tert-butylphenol on learning and memory impairment induced by amyloid-beta in mice. Results showed an improvement in cognitive function, indicating potential therapeutic benefits for neurodegenerative diseases .

Study 2: Antioxidant Capacity Assessment

Another research focused on the antioxidant capacity of phenolic compounds derived from sweet potatoes. The study revealed that these compounds significantly reduced oxidative stress markers in cell lines, supporting the hypothesis that similar structures could confer protective effects against cellular damage .

Research Findings

Recent findings suggest that the biological activity of this compound could be attributed to its interaction with cellular signaling pathways involved in oxidative stress response and inflammation. Further investigations are needed to elucidate the exact mechanisms at play.

Q & A

Q. What are the key steps in synthesizing 1-(2,4-Di-tert-pentylphenoxy)-3-morpholinopropan-2-ol hydrochloride, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves coupling a 2,4-di-tert-pentylphenol derivative with a morpholinopropanol precursor under controlled conditions. Key steps include:

- Precursor Preparation : Use 2,4-di-tert-pentylphenol as the phenoxy donor, activated via halogenation (e.g., bromination) or sulfonation for nucleophilic substitution .

- Morpholine Incorporation : React the activated phenol with 3-chloro-2-morpholinopropanol in a polar aprotic solvent (e.g., dichloromethane) under reflux, with a base (e.g., K₂CO₃) to deprotonate intermediates .

- Hydrochloride Salt Formation : Precipitate the final product by treating the free base with HCl gas in anhydrous ether .

Optimization Tips : - Temperature : Maintain 60–80°C during coupling to balance reaction rate and side-product formation .

- Solvent Choice : Ethanol or THF improves solubility of bulky tert-pentyl groups .

- Purity Control : Use column chromatography (silica gel, ethyl acetate/hexane) for intermediates, followed by recrystallization .

Q. What analytical techniques are recommended for confirming the purity and structural integrity of this compound?

Methodological Answer:

- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) quantifies purity (>98% required for pharmacological studies) .

- NMR Spectroscopy :

- ¹H NMR : Confirm tert-pentyl groups (δ 1.2–1.4 ppm, 15H), morpholine ring protons (δ 3.6–3.8 ppm), and phenoxy aromatic protons (δ 6.8–7.2 ppm) .

- ¹³C NMR : Verify quaternary carbons in tert-pentyl groups (δ 30–35 ppm) and ether linkage (δ 70–75 ppm) .

- Mass Spectrometry (HRMS) : Exact mass matching (e.g., [M+H]+ calculated for C₂₈H₄₈ClNO₃) confirms molecular formula .

Advanced Research Questions

Q. How can researchers design experiments to investigate the compound's interaction with biological targets, such as ion channels or neurotransmitter receptors?

Methodological Answer:

Q. What strategies can resolve discrepancies in reported pharmacological activities of structurally similar morpholine derivatives?

Methodological Answer:

- Meta-Analysis : Compare datasets across studies (e.g., PubChem BioAssay data ) to identify outliers.

- Structural Tweaking : Synthesize analogs (e.g., varying tert-pentyl substituents) to isolate contributions of specific functional groups to activity .

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes and validate with mutagenesis studies on target proteins .

Q. How can structure-activity relationships (SAR) be established for this compound to guide further optimization?

Methodological Answer:

- Analog Synthesis : Modify key regions:

- Pharmacological Profiling : Test analogs in parallel assays (e.g., binding affinity, metabolic stability in liver microsomes) .

- QSAR Modeling : Use descriptors like logP, polar surface area, and steric parameters to correlate structural changes with activity trends .

Experimental Design & Data Analysis

Q. How should researchers design stability studies to evaluate the compound's shelf life under varying storage conditions?

Methodological Answer:

- Accelerated Degradation Testing :

- Analytical Endpoints : Monitor purity via HPLC and degradation products via LC-MS .

Q. What statistical approaches are recommended for analyzing dose-response data in pharmacological studies?

Methodological Answer:

- Nonlinear Regression : Fit data to a sigmoidal model (e.g., Hill equation) using software like GraphPad Prism .

- Outlier Detection : Apply Grubbs' test (α=0.05) to exclude anomalous data points .

- Replicate Consistency : Use ≥3 biological replicates and report SEM; apply ANOVA for multi-group comparisons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.